Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its complex structure, which includes a thiazole ring, a phenyl group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as α-haloketone and thiourea.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a phenyl acyl chloride.
Amidation Reaction: The amide bond is formed by reacting the intermediate with 2,5-dimethylphenylacetic acid.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(2,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate
- Ethyl 2-(2-(2,6-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate
- Ethyl 2-(2-(3,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate
Uniqueness
Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is unique due to the specific positioning of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it distinct from other similar compounds.
Biological Activity
Ethyl 2-(2-(2,5-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, characterized by its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N2O3S, with a molecular weight of 394.5 g/mol. The compound features a thiazole ring, an acetamide group, and an ethyl ester functional group, contributing to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, research has demonstrated significant cytotoxic effects against:
- A549 (non-small cell lung carcinoma)
- Caco-2 (colon carcinoma)
- SHSY-5Y (neuroblastoma)
Table 1: Anticancer Activity Profile
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
A549 | 15.0 | Moderate |
Caco-2 | 10.0 | High |
SHSY-5Y | 8.0 | Very High |
The compound exhibited a selective cytotoxic effect , particularly on SHSY-5Y cells, indicating its potential as a therapeutic agent for neuroblastoma treatment .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest at the G1 phase in various cancer cell lines .
Research Findings and Case Studies
Several case studies have provided insights into the biological activity of this compound:
- Study on SHSY-5Y Cells : A study reported that this compound exhibited higher stability and selectivity compared to doxorubicin in SHSY-5Y cells. The combination of ester groups on thiazole was found to enhance its efficacy .
- Comparative Analysis with Other Compounds : In comparative studies with similar thiazole derivatives, this compound showed superior anticancer activity against multiple cell lines .
Properties
IUPAC Name |
ethyl 2-[[2-(2,5-dimethylphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-4-27-21(26)20-19(16-8-6-5-7-9-16)24-22(28-20)23-18(25)13-17-12-14(2)10-11-15(17)3/h5-12H,4,13H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDNICSSAAMWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=C(C=CC(=C2)C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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